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Compound of Interest

Compound Name: 2-Ethyl-1-pentene

cat. No.: B13815229

An In-depth Technical Guide on the Thermodynamic Properties of 2-Ethyl-1-Pentene

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic and
physical properties of 2-ethyl-1-pentene (CAS: 3404-71-5, Formula: C7H14).[1][2][3] It is
intended for researchers, scientists, and professionals in drug development and chemical
synthesis who require accurate data for modeling, process design, and safety assessments.
This document collates available experimental data for physical properties such as boiling
point, melting point, and density. It also delves into key thermodynamic parameters, including
the enthalpy of vaporization and reaction. Where direct experimental data is limited, common
methodologies for their determination, such as calorimetry, are detailed. Furthermore, this
guide illustrates the fundamental relationships between thermodynamic properties and
provides a generalized experimental workflow for their measurement through DOT language
diagrams.

Physical Properties of 2-Ethyl-1-Pentene

The physical properties of a compound are fundamental to understanding its behavior in
various systems. The following table summarizes the key experimentally determined physical
properties of 2-ethyl-1-pentene. It is important to note that slight variations in reported values
exist in the literature, which can be attributed to different experimental conditions and purities of
the samples.
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Property Value Units Reference(s)
Molecular Formula C7Haia - [1112]1[3]
Molecular Weight 98.19 g/mol [1][4]
Boiling Point 85.4-94 °C [L15161[7]
367.25 K [8]

Melting Point -105.15 °C [5116]1[7]
Density 0.703 - 0.708 g/cm3 [1][5]
Vapor Pressure 62.2 mmHg at 25°C [5]
Refractive Index 1.402 - 1.405 - [L1[5116]1[7]
Critical Temperature 266 °C [1]

Critical Pressure 25.1 atm [1]

Thermodynamic Properties

Thermodynamic data is crucial for predicting the feasibility and energy changes of chemical
reactions. While comprehensive experimental data for all thermodynamic properties of 2-ethyl-
1-pentene is not readily available in the literature, key values have been reported. For many
complex alkenes, properties such as the standard enthalpy of formation and Gibbs free energy
are often estimated using computational techniques like the Benson group-additivity method.[9]
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. Method /
Property Value Units Reference(s)
Comment
Enthalpy of
Vaporization 35.1 kJ/mol N/A [8]
(AvapH®)
Enthalpy of
Enthalpy of hydrogenation in
-py -1146+1.1 kJ/mol -y _ J [3]
Reaction (ArH®) liquid
cyclohexane.
Often estimated
Standard )
Data not via group
Enthalpy of ) kJ/mol o
available contribution
Formation (AfH°®)
methods.[9]
] Can be
Standard Gibbs
Data not calculated from
Free Energy of ] kJ/mol
) available AH° and AS°.[10]
Formation (AfG°®)
[11]
Often estimated
Standard Molar Data not via group
) J/(mol-K) o
Entropy (S°) available contribution
methods.[9]
Ideal Gas Heat
) Data not Can be
Capacity ) J/(mol-K) ) [12]
available estimated.
(Cp,gas)

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques.

Below are detailed methodologies for key experiments relevant to a compound like 2-ethyl-1-

pentene.

Determination of Boiling Point
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The boiling point is a fundamental physical property that provides insight into the volatility of a
substance. It is determined as the temperature at which the vapor pressure of the liquid equals
the surrounding atmospheric pressure.

Methodology: Distillation Method

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-
bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a
receiving flask.

Sample Preparation: The round-bottom flask is charged with a sample of 2-ethyl-1-pentene
and a few boiling chips to ensure smooth boiling.

Heating: The sample is gently heated using the heating mantle.

Equilibrium: The heating rate is controlled to allow a state of equilibrium to be established
between the liquid and vapor phases. This is typically observed when the vapor
condensation ring rises slowly up the distillation head.

Temperature Reading: The boiling point is recorded as the temperature that remains
constant on the thermometer as the liquid is steadily distilling. This temperature represents
the point where the vapor and liquid are in equilibrium at the given atmospheric pressure.

Pressure Correction: The observed boiling point is corrected to the standard pressure of 760
mmHg if the experimental pressure differs.

Determination of Enthalpy of Combustion via Bomb
Calorimetry

The enthalpy of combustion (AcH®) is the heat released when one mole of a substance is
completely burned in excess oxygen.[13] This is a key thermodynamic value from which the
enthalpy of formation can be derived.

Methodology: Isothermal Jacket Bomb Calorimetry

o Sample Preparation: A precise mass (typically 0.5 - 1.5 g) of 2-ethyl-1-pentene is weighed
into a crucible. A fuse wire of known mass and combustion energy is placed in contact with
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the sample.

o Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, the
"bomb." The bomb is then sealed and pressurized with excess pure oxygen, typically to
around 30 atm.

o Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated
container (the calorimeter). A stirrer and a high-precision thermometer are also placed in the
water.

e Initial Temperature: The system is allowed to reach thermal equilibrium, and the initial
temperature of the water is recorded to a high precision (e.g., £0.001 °C) over a period of
several minutes to establish a baseline.

e Ignition: The sample is ignited by passing an electric current through the fuse wire. The
combustion reaction releases heat, which is transferred to the bomb and the surrounding
water, causing the temperature to rise.

o Final Temperature: The temperature of the water is recorded at regular intervals until it
reaches a maximum and then begins to cool. The temperature-time data is extrapolated
back to the time of ignition to correct for any heat lost to the surroundings and determine the
precise temperature change (AT).

e Calculation:

o The total heat released (g_total) is calculated using the formula: g_total = C_cal * AT,
where C_cal is the predetermined heat capacity of the calorimeter system.

o The heat released by the combustion of the fuse wire is subtracted from ¢_total to find the
heat released by the sample (q_sample).

o The molar enthalpy of combustion is then calculated by dividing g_sample by the number
of moles of the 2-ethyl-1-pentene sample burned. The value is given a negative sign as
combustion is an exothermic process.[14]

Visualizations

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b13815229?utm_src=pdf-body
https://www.youtube.com/watch?v=Y5RAZoTTDSc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13815229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Relationship of Core Thermodynamic Properties

The spontaneity of a chemical process at constant temperature and pressure is determined by
the change in Gibbs Free Energy (AG), which relates enthalpy (AH) and entropy (AS) through
the Gibbs-Helmholtz equation.[15] This relationship is fundamental to chemical

thermodynamics.
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Caption: A diagram illustrating the relationship between enthalpy, entropy, and temperature in

determining Gibbs free energy.

Experimental Workflow for Bomb Calorimetry

The following diagram outlines the sequential steps involved in determining the enthalpy of
combustion using a bomb calorimeter. This workflow ensures accuracy and reproducibility in

the experimental results.
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1. Prepare Sample
Weigh sample and fuse wire

2. Assemble Bomb
Seal sample and pressurize with O2

3. Setup Calorimeter
Submerge bomb in known mass of water

5. Ignite Sample
Pass current through fuse wire

7. Calculate AT & q_total
Correct for heat loss

8. Calculate Molar AcH®
(q_total - g_fuse) / moles

Click to download full resolution via product page
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Caption: A workflow diagram for determining the enthalpy of combustion using bomb

calorimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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